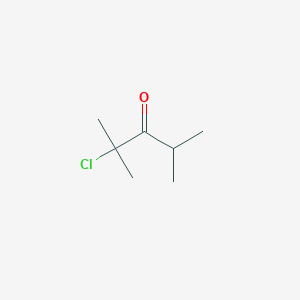

3-Pentanone, 2-chloro-2,4-dimethyl-

货号 B8628882

分子量: 148.63 g/mol

InChI 键: ZHKKJHYVQBKYCU-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US03985907

Procedure details

Into a 25 ml round bottom 3 neck flask equipped with magnetic stirrer, Y tube, nitrogen inlet, reflux condenser, thermometer and heating mantle, is added 0.57 g (0.005 moles) 2-methyl-3-furan thiol in 3 ml absolute methanol and a solution of 0.27 g (0.005 moles) sodium methoxide in 3 ml of absolute methanol. After 10 minutes stirring, 0.74 g (0.005 moles) 2-chloro-2,4-dimethyl-3-pentanone in 1 ml absolute methanol is added slowly. The reaction mass is then warmed to 35° C using a hot water bath and while maintaining the temperature of the reaction mass at 35° C it is placed under a nitrogen blanket. The reaction mass is then heated to reflux (65°-66° C) and refluxed for a period of 1 hour. At the end of the 1 hour reflux period, the reaction mass is allowed to cool and is worked up by adding thereto 10 ml of water. The reaction mass, being at a basic pH (9-10), is acidified with dilute HCl bringing the pH down to 6. N-Hexane is added to the reaction mass giving rise to two phases; an aqueous phase and an organic phase. The aqueous phase is extracted with 2 × 10 ml of hexane. The hexane extracts are separated, combined, washed with saturated sodium chloride solution and then dried over anhydrous sodium sulfate. The resulting solution is then concentrated to a weight of 1.02 g and the desired compound is isolated using GLC apparatus (conditions: SE-30 Column, 8 foot × 1/4 inch). NMR, IR and Mass Spectral analyses confirm that the structure of the resulting material is: ##SPC20##

Name

sodium methoxide

Quantity

0.27 g

Type

reactant

Reaction Step Three

[Compound]

Name

( 9-10 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

N-Hexane

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]1[O:3][CH:4]=[CH:5][C:6]=1[SH:7].C[O-].[Na+].Cl[C:12]([CH3:19])([C:14](=[O:18])[CH:15]([CH3:17])[CH3:16])[CH3:13].Cl>CO.O>[CH3:1][C:2]1[O:3][CH:4]=[CH:5][C:6]=1[S:7][C:12]([CH3:19])([CH3:13])[C:14]([CH:15]([CH3:17])[CH3:16])=[O:18] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

0.57 g

|

|

Type

|

reactant

|

|

Smiles

|

CC=1OC=CC1S

|

|

Name

|

|

|

Quantity

|

3 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Three

|

Name

|

sodium methoxide

|

|

Quantity

|

0.27 g

|

|

Type

|

reactant

|

|

Smiles

|

C[O-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0.74 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC(C)(C(C(C)C)=O)C

|

|

Name

|

|

|

Quantity

|

1 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Five

[Compound]

|

Name

|

( 9-10 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Seven

[Compound]

|

Name

|

N-Hexane

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

|

Name

|

|

|

Quantity

|

3 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

35 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After 10 minutes stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Into a 25 ml round bottom 3 neck flask equipped with magnetic stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Y tube, nitrogen inlet, reflux condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

thermometer and heating mantle

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining the temperature of the reaction mass at 35° C it

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mass is then heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux (65°-66° C)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

refluxed for a period of 1 hour

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

At the end of the 1 hour reflux period

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by adding

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

giving rise to two phases

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous phase is extracted with 2 × 10 ml of hexane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The hexane extracts are separated

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with saturated sodium chloride solution

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous sodium sulfate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The resulting solution is then concentrated to a weight of 1.02 g

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |